1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride derivatives have been studied for their synthesis and antimicrobial properties. For example, derivatives synthesized by refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol exhibited variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Structural Characterization
The compound's structure has been characterized using techniques like X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy. For instance, a crystal structure study provided detailed insights into molecular conformation and bonding characteristics (Tavman & Sayil, 2013).
Antifungal Activity
Some studies focused on the synthesis of novel derivatives to evaluate their antifungal properties. This includes the synthesis of compounds like azetidinones and their subsequent testing against fungal strains like C.albicans, showing moderate to good activity (Toraskar et al., 2009).
Synthesis of Novel Compounds
Research has also explored the synthesis of novel compounds using this compound as a precursor. These studies aim at creating new chemical entities with potential applications in various fields (Katritzky et al., 2000).
Exploration of Antipsychotic Agents
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential as antipsychotic agents. This includes studying their behavioral and pharmacological profiles in animal models (Wise et al., 1987).
Discovery of Calcium Sensing Receptor Modulators
Research has identified compounds in this class as positive allosteric modulators of the calcium-sensing receptor (CaSR), offering potential therapeutic applications in treating disorders related to calcium imbalance (Gustafsson et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole and n-[3-(1h-benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide have been reported to interact with serine/threonine-protein kinase chk1 and aurora kinase a, respectively . These proteins play crucial roles in cell cycle regulation and mitosis, respectively .
Mode of Action
This can result in alterations in cellular processes such as cell division and growth .
Biochemical Pathways
Given the potential targets, it may influence pathways related to cell cycle regulation and mitosis .
Result of Action
Based on the potential targets, it may influence cell division and growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form 1,3-benzodiazole. This intermediate is then reacted with benzyl chloride to form 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["2-aminobenzophenone", "hydrazine hydrate", "benzyl chloride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-aminobenzophenone with hydrazine hydrate in ethanol to form 1,3-benzodiazole.", "Step 2: React 1,3-benzodiazole with benzyl chloride in ethanol to form 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine.", "Step 3: Treat 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine with hydrochloric acid to form the dihydrochloride salt of the compound."] } | |
CAS No. |
106473-45-4 |
Molecular Formula |
C14H15Cl2N3 |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
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